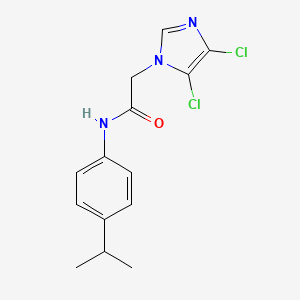
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cell growth and survival. In cancer cells, this compound X has been shown to inhibit the activity of DNA topoisomerase II, a critical enzyme involved in DNA replication and cell division. In neurodegenerative diseases, this compound X may work by inhibiting the aggregation of misfolded proteins, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound X has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, this compound X has been shown to protect neurons from damage and improve cognitive function. In autoimmune diseases, this compound X has been shown to reduce inflammation and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the this compound. Another area of interest is the exploration of its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound X and its potential applications in other fields such as cardiology and gastroenterology.
In conclusion, this compound X is a synthetic this compound that has shown promising results in scientific research for its potential therapeutic applications in cancer research, neurology, and immunology. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylhydrazine with 4,5-dichloroimidazole-1-carboxylic acid followed by acylation with acetic anhydride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, this compound X has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound X has been shown to have anti-inflammatory properties and may be useful in treating autoimmune diseases.
Propriétés
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9(2)10-3-5-11(6-4-10)18-12(20)7-19-8-17-13(15)14(19)16/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJCWXFNLCPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

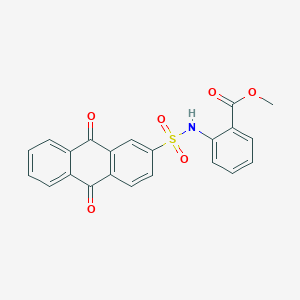
![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
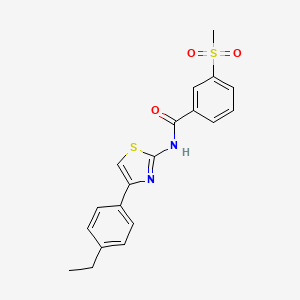


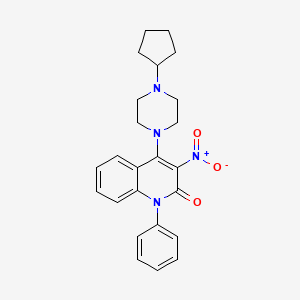
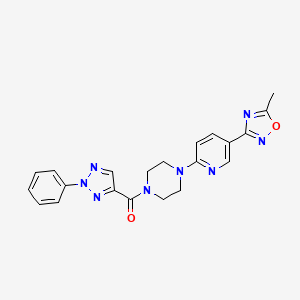
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)